
5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring This compound is characterized by the presence of a methoxycarbonyl group at the 5-position and a carboxylic acid group at the 4-position of the pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Pyridazine derivatives with ketone or aldehyde groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Pyridazine derivatives with various functional groups replacing the methoxycarbonyl or carboxylic acid groups.
Aplicaciones Científicas De Investigación
5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridazinecarboxylic Acid: Lacks the methoxycarbonyl group but shares the pyridazine core structure.
5-Methyl-pyridazine-4-carboxylic Acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
Pyridazine-3,4-dicarboxylic Acid: Contains two carboxylic acid groups on the pyridazine ring.
Uniqueness
5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the pyridazine ring. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C7H6N2O4 |
|---|---|
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
5-methoxycarbonylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)5-3-9-8-2-4(5)6(10)11/h2-3H,1H3,(H,10,11) |
Clave InChI |
CHEHSGIKBLREPS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=NC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)
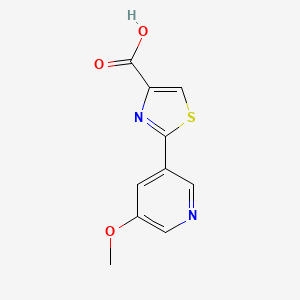
![Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)
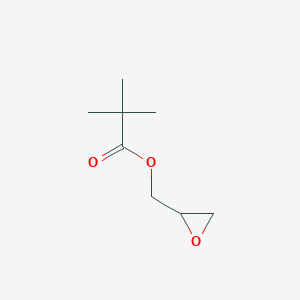
![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
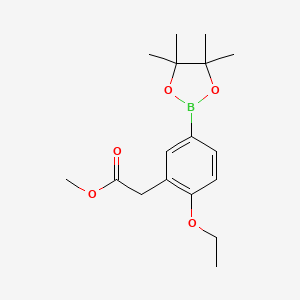
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)
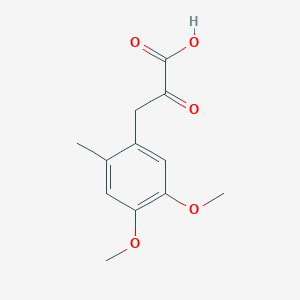
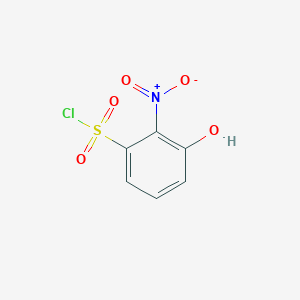
![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)
![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)
![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)
